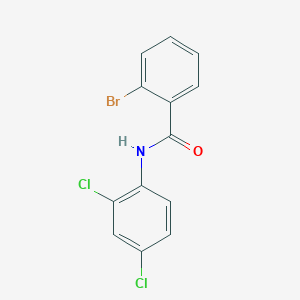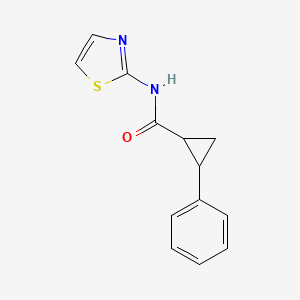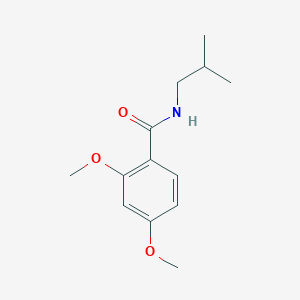![molecular formula C16H22N2O5 B10977757 methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)
methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is a synthetic organic compound characterized by the presence of a benzodioxole ring, a carbamoyl group, and a leucine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Carbamoylation: The benzodioxole intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Coupling with L-Leucine: The carbamoyl derivative is coupled with L-leucine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural similarity to natural amino acids makes it a useful tool for probing biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of high-value products with specific desired properties.
作用機序
The mechanism of action of methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-alaninate: Similar structure but with alanine instead of leucine.
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-valinate: Similar structure but with valine instead of leucine.
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoate |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)6-12(15(19)21-3)18-16(20)17-8-11-4-5-13-14(7-11)23-9-22-13/h4-5,7,10,12H,6,8-9H2,1-3H3,(H2,17,18,20)/t12-/m0/s1 |
InChIキー |
IGVNEPFJSFFLHT-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)



![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10977723.png)
![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)
![3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977752.png)

![N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B10977774.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)